molecular formula C21H21NO2S2 B2354865 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034605-44-0

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2354865
CAS No.: 2034605-44-0
M. Wt: 383.52
InChI Key: AYFUSROWMJONAD-UHFFFAOYSA-N
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Description

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and thiophene moieties

Preparation Methods

The synthesis of 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenyl-substituted tetrahydropyran with thiophene derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiophene rings may interact with enzymes or receptors in biological systems, modulating their activity. The phenyl and tetrahydropyran groups can also influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives and phenyl-substituted tetrahydropyrans. What sets 4-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, compounds like 2-phenylthiophene and 4-phenyl-2H-pyran-4-carboxamide share some structural similarities but lack the specific arrangement of thiophene and phenyl groups found in this compound.

Properties

IUPAC Name

4-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S2/c23-20(21(9-11-24-12-10-21)17-5-2-1-3-6-17)22-19(16-8-14-25-15-16)18-7-4-13-26-18/h1-8,13-15,19H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFUSROWMJONAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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